molecular formula C6H4INO3 B053683 4-Iodo-3-nitrophenol CAS No. 113305-56-9

4-Iodo-3-nitrophenol

Cat. No. B053683
M. Wt: 265.01 g/mol
InChI Key: QCKXOEOOXJUACP-UHFFFAOYSA-N
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Description

4-Iodo-3-nitrophenol is a chemical compound known for its unique structural characteristics, which influence its chemical reactivity and physical properties. Its study is important in various chemical and environmental contexts due to its applications in synthesis, chemical sensing, and as a building block for more complex chemical entities.

Synthesis Analysis

The synthesis of nitrophenol derivatives, including compounds similar to 4-Iodo-3-nitrophenol, often involves halogenation and nitration reactions. These processes are designed to introduce nitro and iodo groups into specific positions on the phenol ring, utilizing reagents and conditions that target the desired regioselectivity and functional group tolerance (Garden et al., 2002).

Molecular Structure Analysis

The molecular structure of 4-Iodo-3-nitrophenol and related compounds is characterized by the presence of iodo and nitro substituents, which significantly influence the molecule's electronic configuration and intermolecular interactions. These functional groups participate in hydrogen bonding, iodo-nitro interactions, and pi-pi stacking, contributing to the stability and crystalline arrangement of these molecules (Garden et al., 2002).

Scientific Research Applications

  • Effect on Methanogenic Systems : Nitrophenols, including 4-Iodo-3-nitrophenol derivatives, have been studied for their effects on methanogenic systems. These compounds are used in manufacturing explosives, pharmaceuticals, pesticides, and dyes. Research has shown that nitrophenols can have toxic effects on anaerobic systems, which are important for environmental bioremediation processes (Haghighi Podeh, Bhattacharya, & Qu, 1995).

  • Supramolecular Structures : Studies have explored the molecular structures formed by derivatives of 4-Iodo-3-nitrophenol, such as 2,6-diiodo-4-nitrophenol. These structures are significant for understanding the interplay of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions in chemistry (Garden et al., 2002).

  • Atmospheric Occurrence and Impact : The presence of nitrophenols, including 4-Iodo-3-nitrophenol derivatives, in the atmosphere has been a subject of study. These compounds can result from combustion processes, pesticide hydrolysis, and secondary atmospheric formation. Their impact on the environment and potential health risks are areas of ongoing research (Harrison et al., 2005).

  • Catalytic Applications : Research into polymeric inverse-opal structures has shown that derivatives of 4-Iodo-3-nitrophenol can be used in catalytic membranes. These applications are crucial for enhancing hydrophilicity and creating nucleation sites for the reduction and growth of nanoparticles, with potential industrial and environmental benefits (Choi et al., 2016).

  • Electrocatalyst for Environmental Monitoring : 4-Iodo-3-nitrophenol derivatives have been used in developing electrochemical sensors for environmental monitoring, particularly for detecting toxic organic pollutants like nitrophenols in water samples. This research is critical for eco-monitoring and public health safety (Balasubramanian et al., 2019).

Safety And Hazards

4-Iodo-3-nitrophenol is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

4-iodo-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKXOEOOXJUACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369917
Record name 4-Iodo-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3-nitrophenol

CAS RN

113305-56-9
Record name 4-Iodo-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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